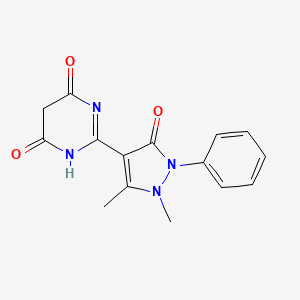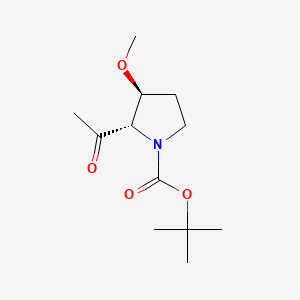
tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: is a pharmaceutical intermediate compound that plays a crucial role in the synthesis of various drugs, including anticancer medications such as Lorlatinib . This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyrazole ring substituted with a bromine atom and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of tert-butyl carbamate and a brominated pyrazole compound under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as automated flash chromatography is also common .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring and its substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biology and medicine, this compound is primarily used in the synthesis of pharmaceutical drugs. It is a key intermediate in the production of Lorlatinib, an anticancer drug used to treat non-small cell lung cancer . Its role in drug synthesis highlights its importance in medicinal chemistry and pharmaceutical research.
Industry: In the industrial sector, this compound is used in the large-scale production of pharmaceutical intermediates. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of agrochemicals and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound undergoes further chemical transformations to form the active drug molecule. The molecular targets and pathways involved in these transformations depend on the specific reactions and conditions used in the synthesis process .
Comparación Con Compuestos Similares
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Uniqueness: tert-butyl ((5-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. The presence of a bromine atom at the 5-position and a methyl group at the 1-position distinguishes it from other similar compounds. This unique structure contributes to its specific reactivity and applications in drug synthesis .
Propiedades
Fórmula molecular |
C10H16BrN3O2 |
|---|---|
Peso molecular |
290.16 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-bromo-1-methylpyrazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-6-7-5-8(11)14(4)13-7/h5H,6H2,1-4H3,(H,12,15) |
Clave InChI |
APJVVWMCQRIKEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NN(C(=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)

![2-[2-(1,3-Dioxolan-2-yl)-2,3-dihydrothiophen-3-yl]-1,3-dioxolane](/img/structure/B13894309.png)
![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)

![3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)


